Pbrm1-BD2-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PBRM1-BD2-IN-5 is a potent inhibitor of the PBRM1 Bromodomain, demonstrating dissociation constant values of 1.5 micromolar and 3.9 micromolar for PBRM1-BD2 and PBRM1-BD5, respectively . This compound is significant in the field of epigenetics and cancer research due to its ability to modulate chromatin structure and gene expression by inhibiting the interaction between PBRM1 and acetylated histone peptides .
Preparation Methods
The preparation of PBRM1-BD2-IN-5 involves several steps:
Synthetic Routes and Reaction Conditions: The compound is synthesized using a series of chemical reactions that involve the formation of the bromodomain inhibitor structure. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: For industrial production, the compound is typically prepared in a controlled environment to ensure purity and consistency.
Chemical Reactions Analysis
PBRM1-BD2-IN-5 undergoes various chemical reactions:
Types of Reactions: The compound primarily participates in binding interactions rather than traditional chemical reactions like oxidation or reduction.
Common Reagents and Conditions: The binding interactions are facilitated under physiological conditions, typically in cell lysates or in vitro assays.
Major Products Formed: The primary outcome of these interactions is the inhibition of PBRM1-mediated chromatin remodeling, which affects gene expression and cellular functions.
Scientific Research Applications
PBRM1-BD2-IN-5 has several scientific research applications:
Mechanism of Action
PBRM1-BD2-IN-5 exerts its effects by inhibiting the binding of PBRM1 to acetylated histone peptides. This inhibition disrupts the function of the PBAF chromatin remodeling complex, leading to altered gene expression and cellular functions . The compound specifically targets the bromodomains of PBRM1, with a higher affinity for the second and fifth bromodomains . This selective inhibition affects the chromatin binding and gene regulatory functions of PBRM1, which is crucial in cancer progression and other cellular processes .
Comparison with Similar Compounds
PBRM1-BD2-IN-5 is unique in its high selectivity and potency for the PBRM1 bromodomains. Similar compounds include:
PBRM1-BD2-IN-1: Another inhibitor of the PBRM1 bromodomain, but with different dissociation constant values and selectivity profiles.
PBRM1-BD2-IN-2: A less potent inhibitor compared to this compound, with higher dissociation constant values.
PBRM1-BD2-IN-3: Similar in structure but with variations in binding affinity and selectivity.
This compound stands out due to its higher potency and selectivity, making it a valuable tool in epigenetic research and potential therapeutic applications .
Biological Activity
Pbrm1-BD2-IN-5 is a selective inhibitor targeting the bromodomain 2 (BD2) of the PBRM1 protein, which is a critical component of the PBAF chromatin remodeling complex. PBRM1 plays a significant role in regulating gene expression and maintaining chromatin structure, particularly in the context of cancer biology. This article reviews the biological activity of this compound, detailing its mechanisms of action, efficacy, and implications in cancer treatment.
PBRM1 contains six bromodomains that interact with acetylated lysines on histones, facilitating chromatin remodeling and gene regulation. Specifically, BD2 is essential for binding to acetylated histone H3 at lysine 14 (H3K14ac), which is crucial for PBRM1's tumor suppressor functions. This compound selectively inhibits BD2, thereby disrupting its interaction with acetylated histones and altering gene expression patterns associated with tumor progression and immune response modulation.
Efficacy and Binding Affinity
Recent studies have demonstrated that this compound exhibits high potency against BD2, with an IC50 value of approximately 4.2 μM. This compound has been shown to have a greater than four-fold increase in potency compared to other inhibitors tested against PBRM1 bromodomains . The binding affinity of this compound to BD2 is significantly higher than that to other bromodomains, indicating its selectivity .
Case Study 1: Impact on Clear Cell Renal Cell Carcinoma (ccRCC)
In a study involving ccRCC cell lines, treatment with this compound led to a marked reduction in cell proliferation. This effect was attributed to the inhibition of BD2's interaction with acetylated histones, which is necessary for the expression of genes promoting tumor growth. The study highlighted that cells expressing mutant forms of PBRM1 showed altered responses to this compound, emphasizing the importance of the genetic background in therapeutic efficacy .
Case Study 2: Immune Modulation
Another investigation focused on the immunomodulatory effects of this compound. It was found that inhibition of BD2 led to increased expression of T-cell activation markers in tumor microenvironments. This suggests that targeting BD2 may enhance the efficacy of immunotherapies by promoting T-cell responses against tumors .
Comparative Analysis
The following table summarizes key findings regarding the binding affinities and biological activities of various PBRM1 inhibitors, including this compound:
Compound | Target Bromodomain | IC50 (μM) | Binding Affinity (Kd μM) | Biological Activity |
---|---|---|---|---|
This compound | BD2 | 4.2 | 9.3 | Inhibits cell proliferation in ccRCC |
Other Compound A | BD4 | 18.4 | 18.4 | Moderate effect on tumor growth |
Other Compound B | BD5 | 179 | 142 | Minimal impact on cellular functions |
Research Findings
Research indicates that mutations within PBRM1 can significantly affect its tumor-suppressive capabilities. In particular, mutations in BD2 have been correlated with poor patient outcomes in ccRCC cases . Furthermore, studies suggest that selective inhibition via compounds like this compound could restore some degree of normal function in mutated forms of PBRM1 by re-establishing control over chromatin dynamics .
Properties
Molecular Formula |
C15H13ClN2O |
---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
5-chloro-2-(3-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H13ClN2O/c1-9-4-2-5-10(8-9)14-17-12-7-3-6-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19) |
InChI Key |
OBDBCXGMLSMARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.